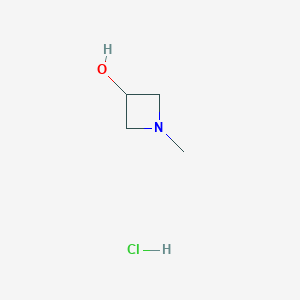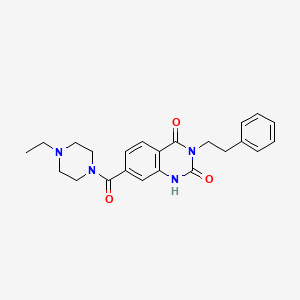
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. AG1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival.
作用机制
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione binds to the inactive form of EGFR, locking it in a conformation that prevents the receptor from undergoing the conformational changes required for activation.
Biochemical and Physiological Effects
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and metastasis of tumors.
实验室实验的优点和局限性
One of the main advantages of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research involving 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One area of interest is the development of new EGFR inhibitors based on the structure of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. Another area of interest is the study of EGFR signaling in different types of cancer and the development of personalized cancer therapies based on the specific molecular characteristics of individual tumors. Finally, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione could be used in combination with other drugs to enhance their efficacy and reduce the development of drug resistance.
合成方法
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 4-ethylpiperazine-1-carbonyl chloride with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to obtain the final product, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.
科学研究应用
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been extensively used in scientific research to study the role of EGFR in various biological processes. EGFR is overexpressed or mutated in many types of cancer, making it an attractive target for cancer therapy. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of EGFR and downstream signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has also been used to study the role of EGFR in other diseases such as Alzheimer's disease, asthma, and diabetes.
属性
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-25-12-14-26(15-13-25)21(28)18-8-9-19-20(16-18)24-23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZAEPVILFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

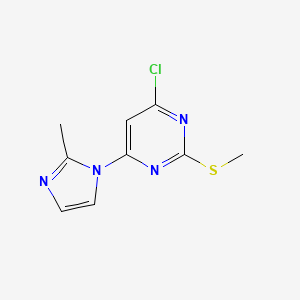
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
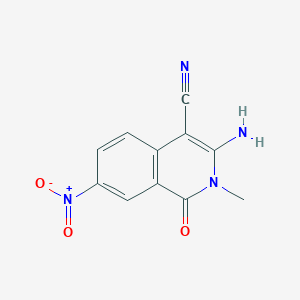
![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)

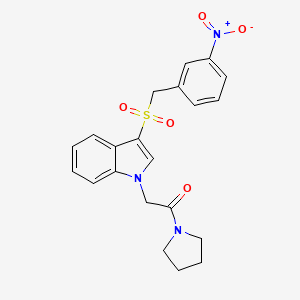
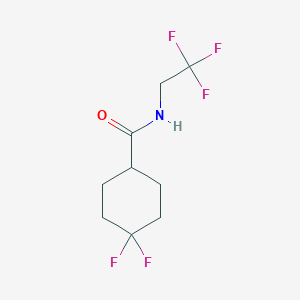

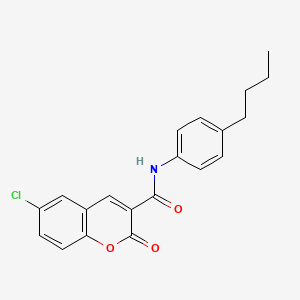
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
